

# Gadovist MRA Technical Support Center: Troubleshooting Signal Voids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadovist**

Cat. No.: **B1197821**

[Get Quote](#)

Welcome to the technical support center for **Gadovist**-enhanced Magnetic Resonance Angiography (MRA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly signal voids, that may be encountered during your experiments.

## Troubleshooting Guide: Signal Voids in Gadovist MRA

Signal voids in MRA are regions where the expected signal from blood vessels is absent, potentially leading to misinterpretation of the data. These can arise from a variety of factors related to the physics of MRI, the experimental setup, and the contrast agent's administration.

Question: What are the common causes of signal voids in **Gadovist** MRA and how can I address them?

Answer: Signal voids in **Gadovist** MRA can be broadly categorized into technical and physiological causes. Below is a step-by-step guide to help you identify and mitigate these issues.

### Step 1: Evaluate Technical Parameters

Incorrect sequence parameters are a frequent source of signal loss.

- Issue: Inappropriate Echo Time (TE)

- Explanation: A long TE can lead to signal loss due to intravoxel dephasing, where protons within the same voxel lose phase coherence due to turbulent or slow flow. This is a common cause of flow voids.[1][2]
- Solution:
  - Reduce the Echo Time (TE). Shorter TEs minimize the time available for dephasing to occur.[2]
  - Ensure that the TE is appropriate for the vessel size and expected flow velocity you are imaging.
- Issue: Incorrect Timing of Bolus Acquisition
  - Explanation: The acquisition of the MRA data must be perfectly timed with the arrival of the **Gadovist** bolus in the region of interest. If the acquisition is too early or too late, the concentration of the contrast agent in the vessels will be suboptimal, leading to poor signal.
  - Solution:
    - Test Bolus: Perform a small test bolus injection to determine the precise circulation time for the individual subject.
    - Automated Bolus Tracking: Utilize real-time imaging techniques to track the arrival of the contrast bolus and trigger the MRA sequence automatically.
- Issue: High VENC (Velocity Encoding) Setting in Phase-Contrast MRA
  - Explanation: In Phase-Contrast MRA (PC-MRA), the VENC setting determines the maximum blood flow velocity that can be measured without aliasing. If the VENC is set too high for the actual blood flow, it can lead to reduced signal-to-noise in the vessels.
  - Solution:
    - Optimize the VENC setting based on the expected blood flow velocities in the vessels of interest. It should be set just above the highest expected velocity to avoid aliasing while maintaining good signal.

## Step 2: Assess Injection Protocol

The way **Gadovist** is administered plays a crucial role in image quality.

- Issue: Suboptimal Injection Rate or Volume
  - Explanation: **Gadovist**'s high concentration allows for a compact bolus, which is advantageous for MRA.[3][4][5][6] However, an injection rate that is too slow can lead to excessive dilution of the contrast agent before it reaches the target vessels, resulting in a weak signal. Conversely, an injection rate that is too fast can cause artifacts. The recommended dose for MRA is generally 0.1 mL/kg body weight.[7][8]
  - Solution:
    - Use a power injector for a consistent and controlled injection rate.
    - Follow the recommended injection rate for **Gadovist** MRA, typically between 1.0 and 2.0 mL/s.
    - Ensure the correct volume is administered based on the subject's weight.[8]
- Issue: Saline Flush Timing and Volume
  - Explanation: A saline flush following the **Gadovist** injection is critical to push the entire contrast bolus from the injection tubing into the circulation, ensuring a sharp and well-defined bolus.
  - Solution:
    - Immediately follow the **Gadovist** injection with a saline flush of at least 20-30 mL at the same injection rate.

## Step 3: Consider Physiological Factors

Patient or subject-related factors can also contribute to signal voids.

- Issue: Patient Motion

- Explanation: Movement during the MRA acquisition can cause significant artifacts, including signal loss and ghosting.[9][10]
- Solution:
  - Ensure the subject is comfortable and well-immobilized.
  - Use motion correction techniques available on the MRI scanner.
  - For conscious subjects, provide clear instructions to remain still.
- Issue: Turbulent Flow
  - Explanation: In areas of vessel stenosis or other pathologies, blood flow can become turbulent. This rapid and chaotic motion leads to severe intravoxel dephasing and signal loss, which is a true pathological finding but can also be exacerbated by technical parameters.[1]
  - Solution:
    - While this is often the phenomenon you are trying to detect, optimizing technical parameters like using a shorter TE can help to better delineate the extent of the signal void.[2]

## Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting signal voids in **Gadovist** MRA.

[Click to download full resolution via product page](#)

A troubleshooting workflow for addressing signal voids in **Gadovist** MRA.

## Frequently Asked Questions (FAQs)

**Q1:** Can the concentration of **Gadovist** (1.0 M) contribute to signal voids?

**A1:** The high concentration of **Gadovist** is generally beneficial for MRA as it provides a higher signal intensity and allows for a more compact bolus.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) However, at very high concentrations in slow-flowing blood, T2\* effects can sometimes lead to signal loss. This is less common in typical MRA applications but can be a factor. Ensuring optimal bolus timing and injection rate is key to mitigating this.

**Q2:** Are there specific MRA sequences that are more prone to signal voids with **Gadovist**?

**A2:** Signal voids are more dependent on the sequence parameters (like a long TE) rather than the sequence type itself.[\[1\]](#)[\[2\]](#) However, sequences that are more sensitive to flow dynamics, such as those without flow compensation, may be more susceptible. Time-of-flight (TOF) MRA can also exhibit flow voids, particularly in areas of turbulent flow.[\[2\]](#)

**Q3:** Does **Gadovist** require a different injection protocol compared to 0.5 M gadolinium-based contrast agents?

**A3:** Yes, due to its higher concentration, the injection volume of **Gadovist** is half that of a 0.5 M agent for an equivalent gadolinium dose.[\[5\]](#)[\[6\]](#) This necessitates a careful review of the injection protocol to ensure the correct volume and a sufficient saline flush are used to deliver a compact and effective bolus.

**Q4:** How can I differentiate between a true vessel pathology (like a stenosis) and a technical artifact causing a signal void?

**A4:** This is a critical diagnostic challenge. Here are a few tips:

- **Review other sequences:** Look for corresponding abnormalities on non-contrast sequences or sequences with different parameters.
- **Correlate with anatomy:** Assess if the signal void occurs in a location prone to turbulence (e.g., bifurcations, stenotic segments).

- Repeat with optimized parameters: If a technical artifact is suspected, repeating the scan with a shorter TE or adjusted bolus timing can help clarify the finding.
- Consider the shape: Artifactual voids may have a less defined or unusual shape compared to those caused by true pathology.

## Experimental Protocols

### Protocol 1: Standard **Gadovist**-Enhanced MRA of the Carotid Arteries

- Patient Positioning: Supine, head first, with the carotid arteries centered in the coil.
- Localization: Acquire standard localizer images in three planes.
- Pre-contrast Imaging (Optional): Acquire a T1-weighted sequence before contrast administration.
- Test Bolus (Recommended):
  - Inject 1-2 mL of **Gadovist** followed by a 20 mL saline flush.
  - Acquire a series of rapid, low-resolution images over the aortic arch to determine the transit time to the carotid arteries.
- Contrast-Enhanced MRA Acquisition:
  - Sequence: 3D T1-weighted gradient echo sequence.
  - Injection: Administer **Gadovist** at a dose of 0.1 mmol/kg body weight (0.1 mL/kg) at a rate of 1.5-2.0 mL/s using a power injector.
  - Saline Flush: Immediately follow with a 20-30 mL saline flush at the same rate.
  - Timing: Start the MRA acquisition based on the transit time determined from the test bolus, or use an automated bolus tracking method.
- Post-processing: Reconstruct the acquired data into maximum intensity projection (MIP) and multiplanar reformatted (MPR) images for evaluation.

## Quantitative Data Summary

| Parameter           | Recommended Value       | Rationale                                                                    |
|---------------------|-------------------------|------------------------------------------------------------------------------|
| Gadovist Dose       | 0.1 mmol/kg (0.1 mL/kg) | Standard dose for optimal vessel enhancement in MRA. [7][8]                  |
| Injection Rate      | 1.0 - 2.0 mL/s          | Ensures a compact bolus for sharp vessel depiction.                          |
| Saline Flush Volume | 20 - 30 mL              | Clears the injection line and ensures the complete dose reaches circulation. |
| Echo Time (TE)      | As short as possible    | Minimizes signal loss from intravoxel dephasing.[2]                          |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. radiopaedia.org [radiopaedia.org]
- 2. Flow voids in Time-of-Flight MR Angiography of Carotid Artery Stenosis? It Depends on the TE! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gadobutrol: a review of its use for contrast-enhanced magnetic resonance imaging in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bayer.com [bayer.com]
- 8. bayer.com [bayer.com]

- 9. radiologija.bayer.com [radiologija.bayer.com]
- 10. Reducing artifacts of gadoxetate disodium-enhanced MRI with oxygen inhalation in patients with prior episode of arterial phase motion: intra-individual comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gadovist MRA Technical Support Center: Troubleshooting Signal Voids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197821#troubleshooting-signal-voids-in-gadovist-mra]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)